molecular formula C11H11N3 B12917608 4-Pyrimidinamine, 5-(3-methylphenyl)- CAS No. 39101-40-1

4-Pyrimidinamine, 5-(3-methylphenyl)-

Cat. No.: B12917608
CAS No.: 39101-40-1
M. Wt: 185.22 g/mol
InChI Key: JMMLZUHKLZCZOP-UHFFFAOYSA-N
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Description

4-Pyrimidinamine, 5-(3-methylphenyl)- is a chemical compound with the molecular formula C11H11N3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its applications in various fields, including medicinal chemistry and agricultural chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for 4-Pyrimidinamine, 5-(3-methylphenyl)- involves the nucleophilic substitution of 2-(methylsulfonyl)-4-(3-pyridyl)pyrimidine. This intermediate is then reduced using hydrazine hydrate (N2H4·H2O) and ferric chloride hexahydrate (FeCl3·6H2O) in the presence of carbon to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic route mentioned above can be scaled up for industrial production, considering the availability of reagents and the feasibility of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-Pyrimidinamine, 5-(3-methylphenyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: As mentioned in the preparation methods, it can be reduced using hydrazine hydrate and ferric chloride hexahydrate.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Hydrazine hydrate (N2H4·H2O) and ferric chloride hexahydrate (FeCl3·6H2O) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction will yield the corresponding amine.

Scientific Research Applications

4-Pyrimidinamine, 5-(3-methylphenyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Pyrimidinamine, 5-(3-methylphenyl)- involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application, such as its use in pharmaceuticals or agrochemicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Pyrimidinamine, 5-(3-methylphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.

Properties

CAS No.

39101-40-1

Molecular Formula

C11H11N3

Molecular Weight

185.22 g/mol

IUPAC Name

5-(3-methylphenyl)pyrimidin-4-amine

InChI

InChI=1S/C11H11N3/c1-8-3-2-4-9(5-8)10-6-13-7-14-11(10)12/h2-7H,1H3,(H2,12,13,14)

InChI Key

JMMLZUHKLZCZOP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CN=CN=C2N

Origin of Product

United States

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